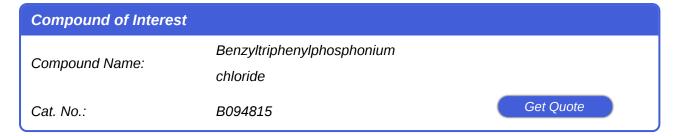


Structural Elucidation of Benzyltriphenylphosphonium Chloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement within a molecule is paramount in the fields of chemical research and pharmaceutical development. For ionic compounds such as **Benzyltriphenylphosphonium chloride**, a comprehensive understanding of its solid-state structure is crucial for predicting its physical and chemical properties, ensuring purity, and understanding its behavior in various applications. This guide provides a comparative overview of the primary experimental technique for solid-state structure determination, X-ray crystallography, alongside alternative and complementary methods including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the X-ray crystal structure determination of **Benzyltriphenylphosphonium chloride** and compare the type of information provided by other analytical techniques.

Table 1: Crystallographic Data for **Benzyltriphenylphosphonium Chloride** Monohydrate[1]



Parameter	Value
Chemical Formula	C ₂₅ H ₂₂ P+·Cl ⁻ ·H ₂ O
Molecular Weight	406.86 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a	9.7368 (8) Å
b	19.7474 (17) Å
С	11.4170 (9) Å
β	109.728 (9)°
Volume	2066.4 (3) Å ³
Z	4
Temperature	100 K
Radiation	Mo Kα (λ = 0.71073 Å)

Table 2: Selected Bond Distances and Angles for **Benzyltriphenylphosphonium Chloride** Monohydrate[1]

Bond	Distance (Å)	Angle	Degree (°)
P-C	1.792(2) - 1.800(3)	C-P-C	108.56(12) - 110.51(11)

Table 3: Comparison of Structural Analysis Techniques



Technique	Type of Information Provided	Advantages	Limitations
Single-Crystal X-ray Diffraction	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.	Provides a definitive and highly detailed molecular structure.	Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (Solid-State)	Information about the local chemical environment of nuclei (e.g., ¹H, ¹³C, ³¹P), internuclear distances, and molecular dynamics in the solid state.	Can be used on powdered samples; sensitive to polymorphism and disorder.	Does not provide a complete 3D structure on its own; often used with computational methods.
NMR Spectroscopy (Solution)	Information about the molecular structure and connectivity in solution; confirmation of the presence of functional groups.	High-resolution data, relatively fast and routine.	Provides an average structure in solution, not the solid-state packing.
Mass Spectrometry	Molecular weight and elemental composition (high-resolution MS); structural information from fragmentation patterns (MS/MS).	High sensitivity, requires very small sample amounts.	Does not provide information on the 3D arrangement of atoms in the solid state.
Computational (Crystal Structure Prediction)	Theoretical prediction of possible crystal structures and their relative stabilities.	Can guide experimental polymorph screens and rationalize observed structures.	Predictions need experimental validation; accuracy depends on the computational model.



Table 4: NMR Spectroscopic Data for Benzyltriphenylphosphonium Chloride (in CDCl₃)

Nucleus	Chemical Shift (δ) / ppm	Multiplicity and Coupling Constant (J)
¹ H NMR[2][3]	7.45, 6.97, 6.85	m (aromatic protons)
2.28	d, J = 14 Hz (CH ₂)	
¹³ C{ ¹ H} NMR[4]	134.5	s
133.8	d, J = 9 Hz	
131.0	d, J = 5 Hz	_
129.6	d, J = 12 Hz	_
128.3	s	_
127.8	s	_
127.0	d, J = 8 Hz	_
117.4	d, J = 85 Hz	_
30.2	d, J = 47 Hz	_
³¹ P{ ¹ H} NMR[5][6]	23.8	s

Experimental Protocols Single-Crystal X-ray Diffraction

The determination of the crystal structure of **benzyltriphenylphosphonium chloride** monohydrate involved the following key steps[1]:

- Crystal Growth: Colorless crystals were obtained by the slow evaporation of a methanolic solution of the compound at room temperature.
- Data Collection: A suitable single crystal was mounted on an Agilent SuperNova dual-source diffractometer equipped with an Atlas detector. The crystal was kept at a constant temperature of 100 K during data collection. Diffraction data were collected using molybdenum (Mo) Kα radiation (λ = 0.71073 Å).



• Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms on the water molecule were located from a difference Fourier map, while other hydrogen atoms were placed in calculated positions.

NMR Spectroscopy

Solution-State NMR

A sample of **benzyltriphenylphosphonium chloride** was dissolved in deuterated chloroform (CDCl₃) for ¹H, ¹³C, and ³¹P NMR analysis.

- ¹H NMR: Spectra were recorded on a 300 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- 13C NMR: Proton-decoupled 13C NMR spectra were acquired on a 75 MHz spectrometer.
- ³¹P NMR: Proton-decoupled ³¹P NMR spectra were obtained at 121 MHz, with 85% phosphoric acid used as an external standard[5].

Solid-State NMR (General Protocol for Phosphonium Salts)

While specific solid-state NMR data for **benzyltriphenylphosphonium chloride** is not detailed in the provided search results, a general experimental approach would involve:

- Sample Preparation: The crystalline powder of the compound is packed into a zirconia rotor.
- Data Acquisition: The rotor is spun at a high speed (magic-angle spinning, MAS) in a solid-state NMR spectrometer. ³¹P MAS NMR spectra are acquired with high-power proton decoupling to remove ¹H-¹³P dipolar couplings and enhance resolution. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C.
- Data Analysis: The chemical shifts and spinning sideband patterns are analyzed to provide information about the local environment of the phosphorus and carbon atoms in the crystal lattice.

Mass Spectrometry (General Protocol for Organic Salts)



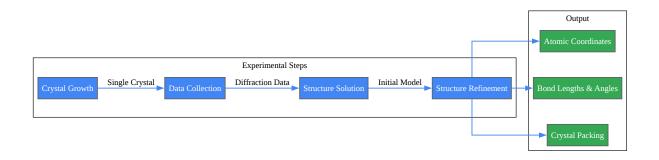
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), it is crucial to minimize the concentration of non-volatile salts in the sample, as they can interfere with ionization[7].
- Ionization: The sample solution is introduced into the mass spectrometer, and ions are generated using an appropriate ionization technique, such as ESI.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For benzyltriphenylphosphonium chloride, the primary ion observed would be the benzyltriphenylphosphonium cation [C₂₅H₂₂P]⁺.
- Tandem MS (MS/MS): To obtain structural information, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Computational Crystal Structure Prediction (CSP)

- Molecular Model Generation: A 3D model of the benzyltriphenylphosphonium cation and the chloride anion is generated.
- Crystal Packing Search: A systematic search for possible crystal packing arrangements is performed using specialized software. This involves exploring different space groups and unit cell parameters.
- Energy Minimization: The energies of the generated hypothetical crystal structures are calculated and minimized using force fields or quantum mechanical methods (like Density Functional Theory, DFT).
- Ranking and Analysis: The predicted crystal structures are ranked based on their calculated lattice energies. The low-energy structures are then compared with experimental data (if available) to identify the most likely polymorphs.

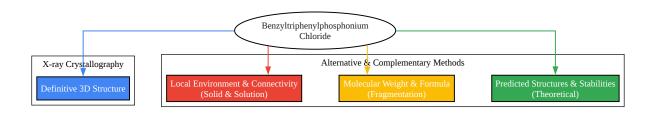
Visualizations





Click to download full resolution via product page

Caption: Experimental workflow for single-crystal X-ray diffraction.



Click to download full resolution via product page

Caption: Comparison of structural analysis methods for organic salts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Crystal structure of benzyltriphenylphosphonium chloride monohydrate PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-1 NMR Spectrum [acadiau.ca]
- 3. Benzyltriphenylphosphonium chloride(1100-88-5) 1H NMR spectrum [chemicalbook.com]
- 4. C-13 NMR Spectrum [acadiau.ca]
- 5. P-31 NMR Spectrum [acadiau.ca]
- 6. Benzyltriphenylphosphonium chloride | 1100-88-5 | Benchchem [benchchem.com]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- To cite this document: BenchChem. [Structural Elucidation of Benzyltriphenylphosphonium Chloride: A Comparative Guide to Analytical Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094815#x-ray-crystal-structure-of-benzyltriphenylphosphonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com